Indole-3-acetonitrile
Overview
Description
Indole-3-acetonitrile is an organic compound that belongs to the indole family. It is a significant intermediate in the biosynthesis of indole-3-acetic acid, a crucial plant hormone. This compound is known for its role in plant growth regulation and has been documented to have ten times the efficacy of indole-3-acetic acid in promoting plant growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole-3-acetonitrile can be synthesized through various methods. One common approach involves the reaction of indole with acetonitrile in the presence of a base. Another method includes the use of indole-3-carboxaldehyde as a starting material, which is then converted to this compound through a series of reactions involving cyanide sources .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Indole-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: Reduction of this compound can yield indole-3-ethylamine.
Substitution: It can participate in electrophilic substitution reactions, particularly at the nitrogen atom of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-ethylamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Indole-3-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: It plays a role in plant growth regulation and is used to study plant hormone pathways.
Industry: It is used in the production of plant growth regulators and other agricultural chemicals.
Mechanism of Action
Indole-3-acetonitrile exerts its effects primarily through its conversion to indole-3-acetic acid in plants. This conversion involves enzymatic processes that regulate plant growth and development. The compound binds to specific receptors in plant cells, triggering a series of biochemical reactions that lead to morphological changes . In medical research, it has been shown to interact with neurotransmitter pathways, affecting cell viability and signaling .
Comparison with Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar growth-regulating effects.
Indole-3-butyric acid: Another plant growth regulator with similar properties but different efficacy.
Indole-3-carboxaldehyde: A precursor in the synthesis of indole-3-acetonitrile.
Uniqueness: this compound is unique due to its higher efficacy in promoting plant growth compared to indole-3-acetic acid. Its ability to be converted into indole-3-acetic acid in vivo adds to its significance as a plant growth regulator .
Properties
IUPAC Name |
2-(3H-inden-1-yl)acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRYOUCCZJSMIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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